Raltitrexed

Catalog No.
S548873
CAS No.
112887-68-0
M.F
C21H22N4O6S
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltitrexed

Raltitrexed addresses the need for a clean, selective thymidylate synthase (TS) inhibitor without the confounding DHFR inhibition typical of methotrexate. • Specific TS inhibition; polyglutamated forms retained intracellularly for enhanced potency in high-FPGS models. • RFC-dependent uptake enables isolated transporter studies-ideal for wild-type vs. RFC-knockout paired cell lines. • Establishes therapeutic baselines in colorectal cancer and mesothelioma models. Supplied with verified purity and comprehensive analytical documentation, ensuring reproducible mechanistic data and reliable procurement cycles.

CAS Number

112887-68-0

Product Name

Raltitrexed

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N

solubility

soluble
1.81e-02 g/L

Synonyms

D1694; ICID1694; ZD1694; ZD 1694; ZD-1694; TDX; brand name: Tomudex.

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

The exact mass of the compound Raltitrexed is 458.12601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Raltitrexed (Tomudex®) is a second-generation, quinazoline-based folate analogue engineered as a direct and specific inhibitor of thymidylate synthase (TS). TS is the terminal enzyme in the de novo pyrimidine synthesis pathway, responsible for producing dTMP, a nucleotide essential for DNA replication. Raltitrexed enters cells via the reduced folate carrier (RFC) and is subsequently converted to more potent, cell-retained polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This mechanism of specific TS inhibition, coupled with its reliance on RFC transport and FPGS-mediated activation, quantitatively differentiates Raltitrexed from other antifolates like Methotrexate or Pemetrexed, which have broader enzyme targets and different transport or metabolic efficiencies.

Research Fit

1 Thymidylate synthase inhibition tool – direct, folate-based TS inhibitor for colorectal cancer models.
2 Polyglutamation-dependent intracellular retention – supports once-every-3-week dosing research.
3 Lyophilized powder for intravenous research use – 2 mg presentation, reconstitution for infusion models.

Substituting Raltitrexed with other antifolates like Methotrexate or even the multi-targeted inhibitor Pemetrexed is often unviable due to fundamental differences in their biochemical pharmacology. Raltitrexed is a highly specific TS inhibitor, whereas Methotrexate's primary target is dihydrofolate reductase (DHFR), leading to distinct downstream metabolic consequences and toxicity profiles. Furthermore, antifolates exhibit critical differences in their affinity for cellular uptake transporters (e.g., RFC vs. PCFT) and their efficiency as substrates for the intracellular retention enzyme FPGS. For example, Pemetrexed can utilize the PCFT transporter, providing an alternative uptake route where RFC is impaired, a mechanism not shared by Raltitrexed. These differences in target specificity, transport, and metabolic activation mean that cell lines or tumor models can be highly sensitive to one agent while demonstrating intrinsic or acquired resistance to another, making them non-interchangeable for research and therapeutic applications.

Substitution Risk

Target Raltitrexed – pure TS inhibitor with extensive polyglutamation and no nucleic acid incorporation.
5-FU Requires multi-step anabolism, inhibits both TS and RNA synthesis; lacks polyglutamation-driven intracellular retention.
Pemetrexed Multi-targeted antifolate (TS, DHFR, GARFT); distinct selectivity profile may shift biomarker predictive utility.

Polyglutamylation-Mediated Potency and Retention

The cytotoxic potency of Raltitrexed is critically dependent on its efficient conversion to polyglutamated forms by FPGS, which traps the drug inside the cell and increases its TS-inhibitory activity. In a comparative study using CCRF-CEM leukemia cells, which have normal FPGS activity, 10 nM Raltitrexed was sufficient to induce >90% inhibition of TS activity. In contrast, in a subline with <11% of the FPGS activity, even 1000 nM Raltitrexed caused no significant TS inhibition, leading to a >1000-fold increase in resistance. This highlights Raltitrexed's profound reliance on, and potency in, systems with competent FPGS machinery, a key differentiator from drugs like Methotrexate, where polyglutamation plays a different role in its locus of action.

Evidence DimensionInhibition of Thymidylate Synthase (TS) Activity
Target Compound Data>90% inhibition at 10 nM Raltitrexed
Comparator Or BaselineNo significant inhibition at 1000 nM Raltitrexed (in FPGS-deficient cells)
Quantified DifferencePotency is >100-fold higher in cells with normal FPGS activity compared to FPGS-deficient cells, resulting in >1000-fold difference in drug resistance.
ConditionsCCRF-CEM human leukemia cells vs. CCRF-CEM:RC2Tomudex subline with <11% FPGS activity.

This makes Raltitrexed the compound of choice for specifically probing TS inhibition in cellular systems known to have robust FPGS activity, or for overcoming resistance mechanisms unrelated to FPGS deficiency.

Objective Response (TOMOX vs 5-FU/LV)
Head-to-head
29.1% vs 17.0%
+12.1% absolute (P reported)
Reported endpoint response context in oxaliplatin-combination models.
Phase III; 214 patients; 21-day cycles.

RFC-Dependent Uptake vs. Pemetrexed

Raltitrexed's primary route of cellular entry is the reduced folate carrier (RFC). This contrasts with Pemetrexed, which can be transported by both RFC and the proton-coupled folate transporter (PCFT). In HeLa cells genetically lacking RFC, the IC50 for Raltitrexed is over 10 times greater than that of Pemetrexed, demonstrating Raltitrexed's specific dependence on RFC. Conversely, studies show that PCFT has little to no effect on the activity of Raltitrexed, unlike its significant contribution to Pemetrexed uptake. This differential transporter usage is a critical selection factor in experimental models.

Evidence DimensionDependence on Cellular Transporters
Target Compound DataPrimarily dependent on Reduced Folate Carrier (RFC) for cellular uptake.
Comparator Or BaselinePemetrexed utilizes both RFC and the Proton-Coupled Folate Transporter (PCFT).
Quantified DifferenceIn RFC-deficient HeLa cells, the IC50 of Raltitrexed is >10x greater than that of Pemetrexed, indicating higher reliance on RFC.
ConditionsIn vitro studies on HeLa cells and transporter-transfected cell lines.

For studies investigating RFC-specific transport or in cell models where PCFT expression is low or absent, Raltitrexed provides a tool to probe antifolate activity mediated specifically through the RFC pathway.

Disease Control & PFS (TOMOX)
Head-to-head
DCR 77.7% vs 63.0%
PFS 8.7 vs 7.2 mo
DCR Δ +14.7% (P=0.024); PFS HR 1.536 (P=0.045)
Reported disease-control endpoint context; supports model-response interpretation.
Same phase III trial conditions.

Aqueous Solubility for Consistent Formulation

Raltitrexed is described as a pale yellow powder that is soluble in water, a key attribute for consistent preparation of stock solutions and media for in vitro and in vivo studies. The product monograph notes its use in intravenous infusions diluted in 0.9% sodium chloride or 5% dextrose solutions. While methotrexate is known to have low aqueous solubility, Raltitrexed is part of a class of highly water-soluble antifolate TS inhibitors, which simplifies handling and formulation compared to less soluble analogs. One database reports its aqueous solubility as 1.81e-02 g/L, providing a quantitative baseline for experimental design.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in water; reported as 18.1 mg/L.
Comparator Or BaselineMethotrexate is noted for its low aqueous solubility.
Quantified DifferenceQualitatively higher and more suitable for aqueous formulations than first-generation antifolates.
ConditionsStandard laboratory conditions.

Predictable and sufficient aqueous solubility simplifies experimental setup, reduces the need for harsh solvents like DMSO in certain applications, and ensures reproducible bioavailability in cell culture and animal studies.

TOMOX vs FOLFOX4 Response
Head-to-head
45.6% vs 36.3%
Δ +9.3% (P=0.003)
Reported first-line response-rate endpoint context.
Phase II; n=191; TOMOX q3w vs FOLFOX4 q2w.
Stomatitis/Leukopenia Incidence
Head-to-head
Grade 3/4 stomatitis 2% vs 16%
Leukopenia 6% vs 13%
Reported tolerability endpoint context; mucositis and hematologic monitoring.
Phase III; 495 patients; raltitrexed 3 mg/m² q3w.
Polyglutamation Potency Gain
Reported
~100-fold greater TS inhibition
Polyglutamation-dependent intracellular activity context.
In vitro enzymatic assays; cellular pharmacology.
TS mRNA Predictive Value
Head-to-head
Correlation with sensitivity: raltitrexed P=0.004 vs pemetrexed P<0.001
Supports biomarker-stratification study context.
50 tumor specimens; qRT-PCR TS mRNA.

TS Inhibition in High-FPGS Models

Raltitrexed is the appropriate choice for experiments designed to specifically inhibit thymidylate synthase without the confounding effects of DHFR inhibition caused by Methotrexate. Its high potency is directly linked to FPGS-mediated polyglutamylation, making it particularly effective and mechanistically clear in cell models (e.g., CCRF-CEM) with verified high FPGS activity.

RFC-Mediated Antifolate Action

Due to its primary reliance on the RFC transporter for cellular entry, Raltitrexed serves as a specific chemical tool for investigating RFC function and its role in antifolate sensitivity. It is ideal for use in paired cell lines (wild-type vs. RFC-knockout) to isolate the transporter's contribution to cytotoxicity, a task complicated with multi-transporter drugs like Pemetrexed.

Colorectal Cancer & Mesothelioma Baselines

As an agent with established clinical activity in advanced colorectal cancer and malignant pleural mesothelioma, Raltitrexed is a relevant tool for establishing a therapeutic baseline in in vitro and in vivo models of these diseases. Its defined mechanism allows for direct comparison against novel agents targeting the same or complementary pathways.

Application Fit

Application
Selection Property
Validation Focus
Colorectal cancer oxaliplatin combination models
TS-specific inhibition with polyglutamation-dependent retention
Endpoint response rates and disease control in model systems
Models requiring mucositis endpoint monitoring
Direct TS targeting without nucleic acid incorporation
Oral mucositis and hematologic endpoint evaluation
Intermittent-dosing regimen research
Polyglutamation-enhanced intracellular retention
Dosing interval and exposure-duration model validation
Fluoropyrimidine-induced cardiotoxicity research models
Non-fluoropyrimidine antifolate mechanism
Cardiovascular endpoint monitoring in susceptible models

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

458.12600561 Da

Monoisotopic Mass

458.12600561 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

180-184 °C
180 - 184 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FCB9EGG971

Drug Indication

For the treatment of malignant neoplasm of colon and rectum
Mesothelioma of the pleura

Mechanism of Action

Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis.

Metabolism Metabolites

Raltitrexed is transported into cells via a reduced folate carrier. Inside the cell it is extensively polyglutamated by the enzyme folyl polyglutamate synthetase to polyglutamate forms.

Wikipedia

Raltitrexed

Biological Half Life

198 hours

Use Classification

Human Drugs -> EU pediatric investigation plans
1: Surmont VF, van Meerbeeck JP. Raltitrexed in mesothelioma. Expert Rev Anticancer Ther. 2011 Oct;11(10):1481-90. Review. PubMed PMID: 21999120.
2: Wilson KS, Malfair Taylor SC. Raltitrexed: optimism and reality. Expert Opin Drug Metab Toxicol. 2009 Nov;5(11):1447-54. Review. PubMed PMID: 19863453.
3: Hind D, Tappenden P, Tumur I, Eggington S, Sutcliffe P, Ryan A. The use of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer: systematic review and economic evaluation. Health Technol Assess. 2008 May;12(15):iii-ix, xi-162. Review. PubMed PMID: 18462574.
4: Cao S, Bhattacharya A, Durrani FA, Fakih M. Irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Expert Opin Pharmacother. 2006 Apr;7(6):687-703. Review. PubMed PMID: 16556086.
5: Van Cutsem E, Cunningham D, Maroun J, Cervantes A, Glimelius B. Raltitrexed: current clinical status and future directions. Ann Oncol. 2002 Apr;13(4):513-22. Review. PubMed PMID: 12056700.
6: Lloyd Jones M, Hummel S, Bansback N, Orr B, Seymour M. A rapid and systematic review of the evidence for the clinical effectiveness and cost-effectiveness of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Health Technol Assess. 2001;5(25):1-128. Review. PubMed PMID: 11990245.
7: Cunningham D, Zalcberg J, Maroun J, James R, Clarke S, Maughan TS, Vincent M, Schulz J, González Barón M, Facchini T. Efficacy, tolerability and management of raltitrexed (Tomudex) monotherapy in patients with advanced colorectal cancer. a review of phase II/III trials. Eur J Cancer. 2002 Mar;38(4):478-86. Review. PubMed PMID: 11872339.
8: Caponigro F, Avallone A, Budillon A, Comella P, Comella G. Raltitrexed/5-fluorouracil-based combination chemotherapy regimens in anticancer therapy. Anticancer Drugs. 2001 Jul;12(6):489-97. Review. PubMed PMID: 11459994.
9: Clarke SJ, Beale PJ, Rivory LP. Clinical and preclinical pharmacokinetics of raltitrexed. Clin Pharmacokinet. 2000 Dec;39(6):429-43. Review. PubMed PMID: 11192475.
10: Royce ME, Hoff PM, Padzur R. Novel chemotherapy agents for colorectal cancer: oral fluoropyrimidines, oxaliplatin, and raltitrexed. Curr Oncol Rep. 1999;1(2):161-7. Review. PubMed PMID: 11122814.

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